molecular formula C20H17N5O2 B2544754 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide CAS No. 899996-70-4

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide

Cat. No.: B2544754
CAS No.: 899996-70-4
M. Wt: 359.389
InChI Key: DXDZDYXIPXANKM-UHFFFAOYSA-N
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Description

“N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide” is a compound that belongs to the family of pyrazolopyridines . Pyrazolopyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .


Synthesis Analysis

The synthesis of pyrazolopyridines often starts from a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolopyridines often involve the treatment of a preformed pyrazole or pyridine with various reagents . For example, the first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by treating diphenylhydrazone and pyridine with iodine .

Scientific Research Applications

Anticancer and Anti-inflammatory Properties

A study presented the synthesis and evaluation of novel pyrazolopyrimidines derivatives, focusing on their anticancer and anti-5-lipoxygenase agent activities. These compounds demonstrated promising cytotoxic activities against HCT-116 and MCF-7 cancer cell lines, indicating their potential as anticancer agents. The research also explored the structure-activity relationship (SAR) to understand the impact of chemical modifications on biological activities (Rahmouni et al., 2016).

Antimicrobial Activity

Another investigation focused on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, examining their antibacterial potential. The study revealed that some synthesized compounds exhibited significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. This research underscores the potential of pyrazolopyrimidine derivatives in developing new antimicrobial agents (El-sayed et al., 2017).

Adenosine Receptor Affinity

The affinity of pyrazolo[3,4-d]pyrimidines for adenosine receptors has been explored, identifying compounds with antagonist activity significantly higher than theophylline at the A1 adenosine receptor. Such findings indicate the relevance of these compounds in studying adenosine receptor-mediated physiological processes (Quinn et al., 1991).

Antiprotozoal Activity

Research into the antiparasitic activity of quaternary 2-phenylimidazo[1,2-a]pyridinium salts, closely related to pyrazolopyrimidines, demonstrated significant antiprotozoal activity. This highlights the potential of these compounds in treating parasitic infections, including those caused by Trypanosoma species (Sundberg et al., 1990).

Synthesis and Evaluation Techniques

Several studies have focused on the synthesis methodologies and evaluation of pyrazolopyrimidines for various biological activities, including their role as PDE-5 inhibitors, which are crucial in developing drugs for erectile dysfunction and pulmonary hypertension. These studies not only shed light on the synthetic accessibility of these compounds but also on their pharmacological importance (Su et al., 2021).

Biochemical Analysis

Biochemical Properties

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), where the compound acts as an inhibitor . This interaction is significant because CDK2 is involved in cell cycle regulation, and its inhibition can lead to the suppression of tumor cell proliferation. The compound also interacts with other kinases, exploiting similarities in their ATP-binding sites to exert its effects .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cells, it induces apoptosis and alters cell cycle progression, leading to reduced cell proliferation . The compound influences cell signaling pathways, particularly those involved in cell growth and survival, such as the PI3K/AKT and MAPK pathways. Additionally, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly kinases. The compound binds to the ATP-binding site of CDK2, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, the compound may modulate gene expression by affecting the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and adverse behavioral changes have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. The compound also affects metabolic flux and metabolite levels, particularly in cancer cells, where it disrupts metabolic pathways involved in energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound is taken up by cells via passive diffusion and active transport mechanisms . Once inside the cells, it can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and nuclear proteins to modulate gene expression . It can also localize to the mitochondria, affecting mitochondrial function and inducing apoptosis . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, enhancing its therapeutic potential.

Properties

IUPAC Name

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c26-18(12-11-15-7-3-1-4-8-15)23-24-14-21-19-17(20(24)27)13-22-25(19)16-9-5-2-6-10-16/h1-10,13-14H,11-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDZDYXIPXANKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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